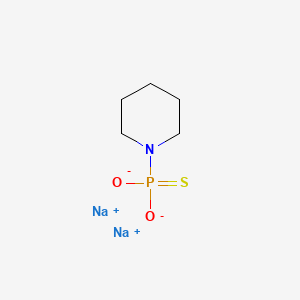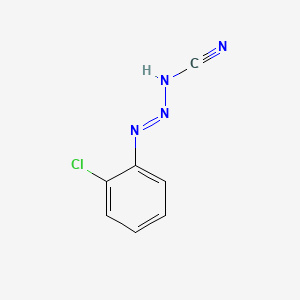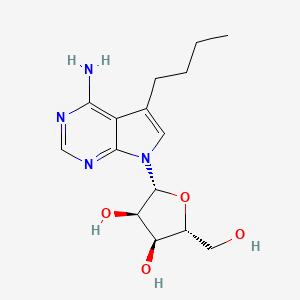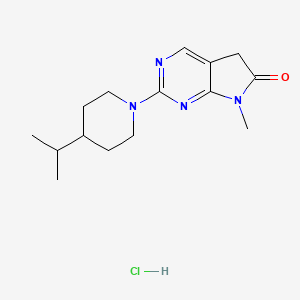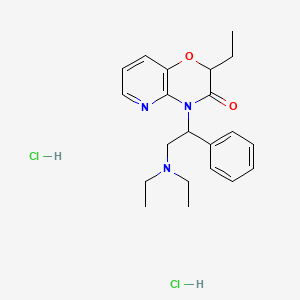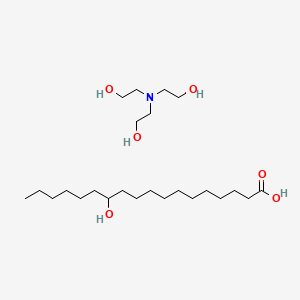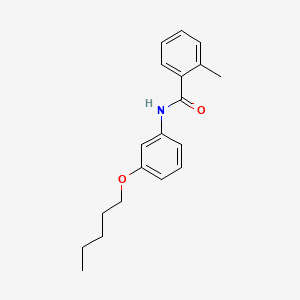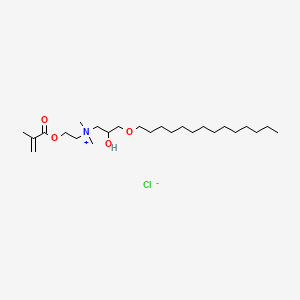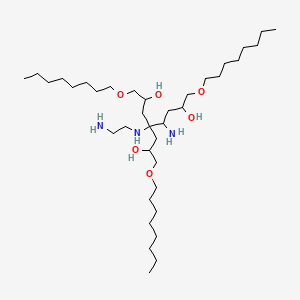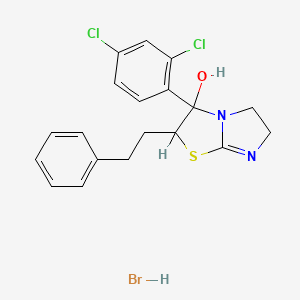
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-6'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-6-methylfluoran is an organic compound that belongs to the class of fluoran dyes. These dyes are known for their vibrant colors and are widely used in various applications, including as pH indicators and in thermal paper. The compound’s structure consists of a fluoran backbone with a diethylamino group at the 3-position and a methyl group at the 6-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-methylfluoran typically involves the condensation of 3-diethylaminophenol with 6-methylfluorene in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of a Friedel-Crafts acylation reaction, where 3-diethylaminophenol is reacted with 6-methylfluorene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 3-(Diethylamino)-6-methylfluoran is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-6-methylfluoran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluoran structure into leuco forms, which are colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluoran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted fluoran derivatives, which can have different colors and properties depending on the substituents introduced.
Scientific Research Applications
3-(Diethylamino)-6-methylfluoran has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and as a fluorescent marker.
Industry: Utilized in the production of thermal paper, where it changes color upon heating.
Mechanism of Action
The mechanism by which 3-(Diethylamino)-6-methylfluoran exerts its effects is primarily through its ability to undergo reversible structural changes in response to external stimuli such as pH and temperature. These changes alter the compound’s electronic structure, leading to variations in its absorption and emission spectra. The molecular targets include various cellular components that interact with the dye, allowing it to be used as a marker in biological assays.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-7-methylfluoran: Similar structure but with the methyl group at the 7-position.
3-(Diethylamino)-6-ethylfluoran: Similar structure but with an ethyl group instead of a methyl group.
3-(Diethylamino)-6-chlorofluoran: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
3-(Diethylamino)-6-methylfluoran is unique due to the specific positioning of the diethylamino and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and the range of applications it can be used for, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72089-06-6 |
|---|---|
Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(3S)-3'-(diethylamino)-6'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-13-21-23(15-17)28-22-14-16(3)10-12-20(22)25(21)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3/t25-/m0/s1 |
InChI Key |
WRAVJWWNQKATAG-VWLOTQADSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)[C@@]3(C4=C(O2)C=C(C=C4)C)C5=CC=CC=C5C(=O)O3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


